
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole: is an organic compound with the molecular formula C5H4BrF3N2 . This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to a pyrazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to modify the pyrazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Formation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole derivatives with various substituents replacing the bromine atom.
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups on the pyrazole ring.
Reduction: Formation of reduced pyrazole derivatives with modified ring structures.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole exhibits significant biological activities, making it a candidate for drug development.
- Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The cytotoxic effects are attributed to the inhibition of microtubule assembly, leading to apoptosis.
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
This compound | MDA-MB-231 | TBD |
This compound | HepG2 | TBD |
- Anti-inflammatory Properties : The compound has demonstrated inhibition of cyclooxygenase enzymes (COX), which are crucial in inflammatory processes.
Compound | COX Inhibition | IC50 (μM) |
---|---|---|
This compound | COX-2 | TBD |
This compound | COX-1 | TBD |
Agrochemicals
The compound is also explored for its potential use as a pesticide or herbicide due to its ability to inhibit specific biological pathways in pests and weeds. Its unique structure may enhance selectivity and effectiveness against target organisms while minimizing impact on non-target species.
Materials Science
In industry, this compound is utilized in the development of new materials with enhanced properties, such as polymers and coatings that require specific thermal or chemical stability.
Case Study 1: Anticancer Activity Evaluation
A recent study synthesized various pyrazole derivatives, including 4-bromo analogs, and evaluated their anticancer activities against multiple cell lines. The results indicated that modifications to the pyrazole ring significantly affected both potency and selectivity towards cancer cells.
Case Study 2: Mechanistic Insights into Anti-inflammatory Effects
Research focused on elucidating the mechanisms by which this compound exerts its anti-inflammatory effects revealed that it could inhibit pro-inflammatory cytokines effectively, providing a basis for further development as an anti-inflammatory drug.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
4-Bromo-1-methyl-1H-imidazole: Similar in structure but with an imidazole ring instead of a pyrazole ring.
4-Bromo-1-methyl-1H-indole: Contains an indole ring, differing in the aromatic system.
5-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole: Similar trifluoromethyl and bromine substitution but with an indazole ring.
Uniqueness: 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse applications in research and industry.
Biological Activity
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHBrFN
- SMILES : CN1C=C(C(=N1)C(F)(F)F)Br
- InChI : InChI=1S/C5H4BrF3N2/c1-8-4(9)3(10)5(6)7/h1H, (H,8,9)(H,6,7)
Pharmacological Activities
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. The compound has been shown to:
- Induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) at concentrations as low as 1.0 μM .
- Inhibit microtubule assembly, which is crucial for cancer cell division and proliferation .
Table 1: Anticancer Activity of Pyrazole Derivatives
Compound | Cell Line | Concentration (μM) | Effect |
---|---|---|---|
This compound | MDA-MB-231 | 1.0 | Induces apoptosis |
This compound | HepG2 | 10.0 | Enhances caspase activity |
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX). Studies have shown:
- High selectivity for COX-2 over COX-1, making it a potential candidate for treating inflammatory diseases without significant gastrointestinal side effects .
Table 2: COX Inhibition by Pyrazole Derivatives
Compound | COX-2 IC50 (μM) | COX-1 IC50 (μM) | Selectivity Index |
---|---|---|---|
This compound | 0.02 | 0.04 | 2 |
The mechanisms through which this compound exerts its biological effects include:
- Microtubule Destabilization : The compound disrupts microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis .
- Inhibition of COX Enzymes : By selectively inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators .
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives that included this compound. The results highlighted its potential in treating various cancers and inflammatory conditions. The study found that compounds with trifluoromethyl substitutions exhibited enhanced bioactivity compared to their non-fluorinated counterparts .
Properties
IUPAC Name |
4-bromo-1-methyl-3-(trifluoromethyl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF3N2/c1-11-2-3(6)4(10-11)5(7,8)9/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAYNGPUOOUEAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383296 | |
Record name | 4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497832-99-2 | |
Record name | 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=497832-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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